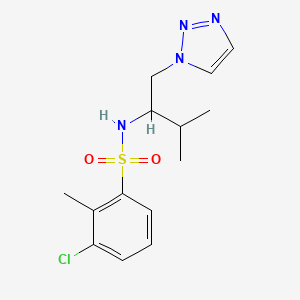

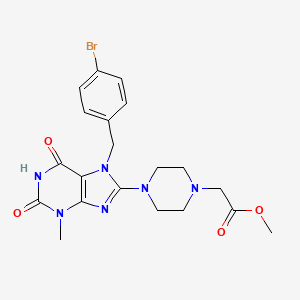

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including diuretic, antihypertensive, and carbonic anhydrase inhibitory properties. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring, which is a key feature for their biological function .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the introduction of the sulfonamide group into an aromatic or heterocyclic ring. For instance, the synthesis of 6-sulfamoyl-2,3-dihydro-1,4-benzodioxins, which are structurally related to the compound of interest, can be achieved by methods such as the Sandmeyer reaction or by direct introduction of sulfonyl chloride followed by amination . These methods provide a framework for the potential synthesis of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their interaction with biological targets. For example, the crystal structure studies of sulfonamide inhibitors of carbonic anhydrase revealed that the orientation of the sulfonamide group and its adjacent substituents are critical for binding to the enzyme's active site . This suggests that the molecular structure of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid would likely influence its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including interactions with enzymes such as carbonic anhydrases. These enzymes are involved in critical physiological processes, and their inhibition by sulfonamides can lead to therapeutic effects. The sulfonamide group typically binds to the zinc ion in the active site of carbonic anhydrases, demonstrating a specific chemical interaction that is essential for the inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and pKa, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, the presence of the sulfonamide group can enhance the water solubility of the compound, which is beneficial for its bioavailability .

Scientific Research Applications

Antibacterial and Anti-inflammatory Properties

- Sulfonamides bearing a 1,4-benzodioxin ring, including 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid, have shown potential as therapeutic agents for inflammatory ailments. Synthesized compounds displayed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against lipoxygenase enzyme, suggesting their usefulness in treating inflammation-related diseases (Abbasi et al., 2017).

Enzyme Inhibitory Potential

- These compounds have been investigated for their enzyme inhibitory potential. Sulfonamides with benzodioxane and acetamide moieties exhibited substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase. This implies potential applications in the treatment of diseases related to these enzymes (Abbasi et al., 2019).

Antibacterial Agents

- Another study focused on the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. The compounds synthesized were potent therapeutic agents against various bacterial strains, indicating their applicability as antibacterial agents (Abbasi et al., 2016).

Diuretic and Antihypertensive Activities

- Research on 5- and 6-sulfamoyl-2,3-dihydro-1,4-benzodioxins synthesized for potential diuretic and antihypertensive activities in rats suggests another area of application. These studies are crucial for developing new treatments in hypertension and related conditions (Itazaki et al., 1988).

Antimicrobial Properties

- Further studies revealed that some 4-(substituted phenylsulfonamido)benzoic acids synthesized showed antimicrobial activities. This highlights their potential as agents in combating microbial infections (Dineshkumar & Thirunarayanan, 2019).

Bacterial Biofilm Inhibition

- Certain derivatives were found to be active inhibitors of pathogenic bacterial strains like Escherichia coli and Bacillus subtilis. These findings are significant in the context of bacterial biofilm inhibition, a critical aspect of combating bacterial infections (Abbasi et al., 2020).

Safety And Hazards

properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6S/c17-15(18)10-2-1-3-11(8-10)16-23(19,20)12-4-5-13-14(9-12)22-7-6-21-13/h1-5,8-9,16H,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJIHMPEOUAVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid | |

CAS RN |

379257-04-2 |

Source

|

| Record name | 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)

![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)